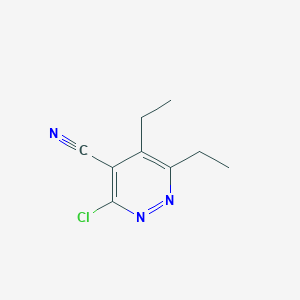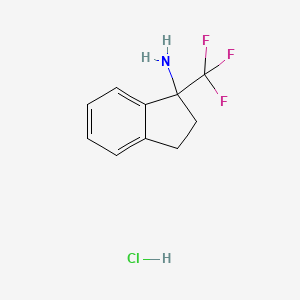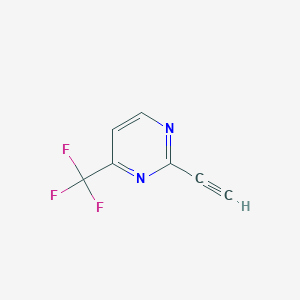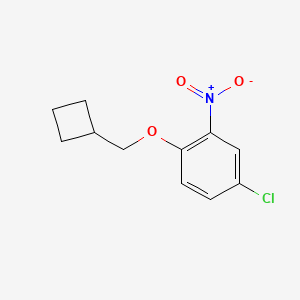
4-Chloro-1-(cyclobutylmethoxy)-2-nitrobenzene
Overview
Description
The compound “4-Chloro-1-(cyclobutylmethoxy)-2-methylbenzene” is a chemical compound with the molecular formula C12H15ClO . It’s important to note that this is not the exact compound you asked about, but it’s structurally similar.
Synthesis Analysis
While specific synthesis methods for “4-Chloro-1-(cyclobutylmethoxy)-2-nitrobenzene” were not found, alkylating agents like 4-chloro-1-butanol can be generated during the synthesis of active pharmaceutical ingredients (APIs) .Molecular Structure Analysis
The molecular structure of a similar compound, “4-Chloro-1-(cyclobutylmethoxy)-2-methylbenzene”, has a molecular weight of 210.7 . Again, this is not the exact compound you asked about, but it’s structurally similar.Chemical Reactions Analysis
In a study of a related compound, 4-chloro-1-butene, reactions with O3, OH, NO3, and Cl were investigated . The rate constants for these reactions were obtained, and it was found that the reaction with OH is the main loss process for 4-chloro-1-butene .Scientific Research Applications
Chemical Synthesis and Transformation
Compounds similar to 4-Chloro-1-(cyclobutylmethoxy)-2-nitrobenzene have been studied for their reactivity and potential transformations. For instance, the interaction of 1-chloro-2-cyano-4-nitrobenzene with sodium glycolate demonstrates the reactivity of chloro-nitrobenzene derivatives in substitution reactions, which could be relevant for the functionalization or transformation of the cyclobutylmethoxy-nitrobenzene compound in synthetic routes (Blanksma & Fohr, 2010).
Advanced Material Synthesis
The study on ethoxylation of p-chloronitrobenzene underlines the potential of chloronitrobenzene derivatives in producing materials with specific functional groups through nucleophilic substitution reactions. This could imply that derivatives like this compound may find applications in the synthesis of advanced materials with tailored properties (Wang & Rajendran, 2007).
Environmental Detoxification
Research on microbial degradation of chloro-nitrobenzene compounds by specific bacterial strains indicates potential environmental applications. Such bacteria can utilize chloro-nitrobenzene derivatives as carbon, nitrogen, and energy sources, suggesting that compounds like this compound might be degraded in similar bioremediation strategies (Shah, 2014).
Electrochemical Sensing
The development of electrochemical sensors for chloronitrobenzene based on carbon nanohorn nanohybrids demonstrates the utility of nitrobenzene derivatives in environmental monitoring. This research suggests that structurally related compounds, including this compound, could potentially be detected or quantified using advanced sensor technologies (Kingsford et al., 2018).
Future Directions
properties
IUPAC Name |
4-chloro-1-(cyclobutylmethoxy)-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c12-9-4-5-11(10(6-9)13(14)15)16-7-8-2-1-3-8/h4-6,8H,1-3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJOTJDZZOMMTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



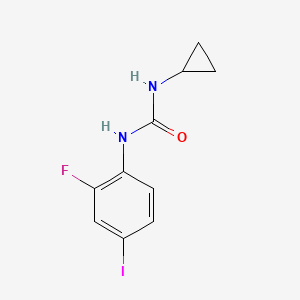
![5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1457317.png)
![3-Methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1457318.png)
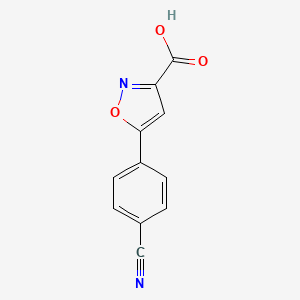
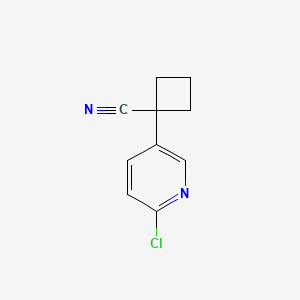
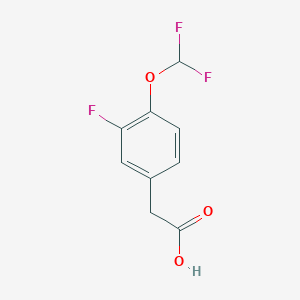

![1-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}ethan-1-amine hydrochloride](/img/structure/B1457324.png)
